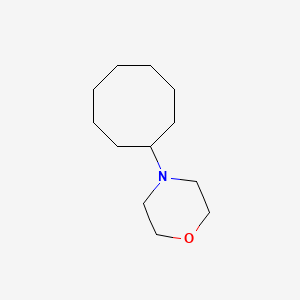![molecular formula C17H19NO5S B5866740 ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5866740.png)
ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate, also known as ESI-09, is a small molecule inhibitor that targets the epithelial sodium channel (ENaC). ENaC is a critical regulator of sodium and water balance in the body and is expressed in various tissues, including the lungs, kidneys, and colon. ESI-09 has been shown to have potential therapeutic applications in various diseases, including cystic fibrosis, hypertension, and edema.
Mechanism of Action
Ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate works by inhibiting the activity of ENaC. ENaC is responsible for the reabsorption of sodium and water in various tissues, including the lungs, kidneys, and colon. Inhibition of ENaC leads to decreased sodium and water reabsorption, resulting in improved fluid balance. This compound has been shown to be a selective inhibitor of ENaC, with minimal off-target effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical models of disease. In a mouse model of cystic fibrosis, this compound was shown to reduce airway inflammation and improve lung function. In a rat model of hypertension, this compound was shown to reduce blood pressure and improve renal function. In a mouse model of edema, this compound was shown to reduce fluid accumulation in the lungs and improve survival.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is its selectivity for ENaC, which minimizes off-target effects. Another advantage is its potential therapeutic applications in various diseases, including cystic fibrosis, hypertension, and edema. However, one limitation of this compound is its limited solubility in water, which can make it challenging to administer in vivo.
Future Directions
For ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate include further preclinical studies to evaluate its efficacy and safety in various disease models. Additionally, clinical trials will be necessary to evaluate its potential therapeutic applications in humans. Other future directions include the development of more potent and selective ENaC inhibitors and the investigation of the role of ENaC in other diseases, such as acute respiratory distress syndrome and pulmonary fibrosis.
Conclusion
This compound is a small molecule inhibitor that targets ENaC and has potential therapeutic applications in various diseases. Its selectivity for ENaC minimizes off-target effects, and its biochemical and physiological effects have been extensively studied in preclinical models of disease. However, further studies are necessary to evaluate its efficacy and safety in humans and to develop more potent and selective ENaC inhibitors.
Synthesis Methods
The synthesis of ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with ethyl chloroformate to yield this compound. The purity of the compound is typically assessed using high-performance liquid chromatography.
Scientific Research Applications
Ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been extensively studied in various preclinical models of disease. In a mouse model of cystic fibrosis, this compound was shown to improve lung function and reduce inflammation. In a rat model of hypertension, this compound was shown to lower blood pressure and improve renal function. In a mouse model of edema, this compound was shown to reduce fluid accumulation in the lungs and improve survival.
properties
IUPAC Name |
ethyl 4-[(2-methoxy-5-methylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-4-23-17(19)13-6-8-14(9-7-13)18-24(20,21)16-11-12(2)5-10-15(16)22-3/h5-11,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWQPBZLRNJOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5866663.png)

![2-chloro-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5866673.png)



![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5866694.png)



![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)
![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)

